what is EC-17 disodium salt
what is EC-17 disodium salt
An In-depth Technical Guide on EC-17 Disodium Salt
Authored for: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist Perspective
Abstract
EC-17 disodium salt is a pivotal tool in the landscape of targeted molecular imaging and drug delivery. As a fluorescent conjugate of folic acid, it leverages the overexpression of folate receptor alpha (FRα) on the surface of various cancer cells to provide high-contrast visualization of malignant tissues. This guide offers a comprehensive technical overview of EC-17, from its fundamental physicochemical properties and mechanism of action to detailed, field-proven protocols for its application in both in vitro and in vivo settings. The overarching goal is to equip researchers and drug development professionals with the expert insights required to effectively integrate EC-17 into their discovery and preclinical workflows, thereby accelerating the development of next-generation targeted diagnostics and therapeutics.
The Scientific Premise: Exploiting the Folate Receptor Axis
The rationale for utilizing agents like EC-17 is rooted in a fundamental biological characteristic of many cancers: the overexpression of folate receptor alpha (FRα). In normal tissues, FRα expression is highly restricted, primarily found on the apical surface of a few polarized epithelial cells, where it is largely inaccessible to circulating agents. In stark contrast, numerous cancers—including a high percentage of ovarian, lung, breast, and brain malignancies—exhibit significant overexpression of FRα. This differential expression creates a therapeutic window, allowing for the specific targeting of cancer cells while sparing healthy tissue. EC-17, a conjugate of folic acid and fluorescein isothiocyanate (FITC), serves as a high-fidelity probe for this receptor, acting as a foundational tool for validating the folate-targeting strategy in various models.[1]
Core Molecular and Physicochemical Profile
A precise understanding of EC-17's properties is critical for designing robust and reproducible experiments. The disodium salt formulation is specifically engineered to enhance aqueous solubility, a crucial attribute for biological applications.
Table 1: Physicochemical Properties of EC-17 Disodium Salt
| Property | Value | Source(s) |
| IUPAC Name | disodium;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[(3'-hydroxy-6'-oxido-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethylamino]-5-oxopentanoate | [] |
| Synonyms | Folate-FITC Disodium salt, FTIC-Folate Disodium salt | [] |
| CAS Number | 910661-33-5 | [3] |
| Molecular Formula | C₄₂H₃₄N₁₀Na₂O₁₀S | [][3] |
| Molecular Weight | 916.83 g/mol | [] |
| Appearance | Solid | [3] |
| Excitation Max. | ~470 nm | [1][3] |
| Emission Max. | ~520 nm | [1][3] |
| Solubility | Soluble in DMSO | [3] |
| Storage | -20°C, protect from light, keep dry | [3] |
Expert Insight & Causality: The choice of EC-17 as a disodium salt is a deliberate formulation strategy to overcome the poor water solubility of many organic fluorophores. This is critical for preparing stock solutions and ensuring bioavailability in aqueous cell culture media and for in vivo administration without resorting to potentially toxic co-solvents. Its pronounced fluorescence in the visible spectrum makes it compatible with standard microscopy and flow cytometry equipment. However, like all fluorescein derivatives, it is susceptible to photobleaching, which dictates that all experimental steps must be performed with protection from light to ensure signal integrity and quantitative accuracy.
Mechanism of Action: Receptor-Mediated Internalization
EC-17 gains entry into target cells via FRα-mediated endocytosis. This active transport mechanism is highly specific and efficient, leading to the accumulation of the fluorescent probe inside FRα-positive cells.
Caption: A standard preclinical workflow for in vivo imaging using EC-17.
Protocol: Fluorescence-Guided Tumor Imaging
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Animal Model: Establish subcutaneous or orthotopic tumors using a confirmed FRα-positive cell line in immunocompromised mice.
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Agent Administration: Administer EC-17 via intravenous (tail vein) injection at a dose optimized for your model and imaging system (typically in the range of 0.1-0.5 mg/kg).
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Imaging Schedule: Perform whole-body fluorescence imaging at multiple time points post-injection (e.g., 1, 4, 8, and 24 hours).
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Expert Insight: The kinetic analysis is crucial. Early time points are dominated by agent distribution and vascular signal. Later time points (4-24h) allow for the clearance of unbound agent from circulation and non-target tissues, leading to a maximal tumor-to-background signal ratio, which is the key metric for successful targeting.
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Image Acquisition: Use an in vivo imaging system (IVIS) with appropriate excitation and emission filters for FITC. Ensure consistent imaging parameters (exposure time, binning, etc.) across all animals and time points.
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Data Analysis: Quantify the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) in a region of interest (ROI) drawn over the tumor and a contralateral background tissue area.
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Ex Vivo Confirmation: After the final imaging session, euthanize the animal and harvest the tumor and major organs. Image the excised tissues ex vivo to confirm that the in vivo signal originates from the tumor and to assess the agent's biodistribution.
Role in Drug Development
EC-17 is more than just an imaging agent; it is a strategic tool in the development pipeline for FRα-targeted therapies.
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Target Validation: Provides definitive, visual confirmation of FRα expression and accessibility in preclinical cancer models.
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Screening & Selection: Can be used in competitive binding assays to screen for and characterize novel, non-fluorescent FRα-targeting ligands or antibody-drug conjugates (ADCs).
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Companion Diagnostic Surrogate: Serves as a preclinical surrogate for developing clinical FRα-targeted imaging agents (e.g., folate-PET tracers), helping to establish the principles of patient selection based on receptor expression.
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Pharmacodynamic Biomarker: Can be used to measure receptor occupancy. A reduction in EC-17 tumor signal after administration of a therapeutic dose of an FRα-targeted drug would provide direct evidence of target engagement.
References
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Hoogstins, C. E. J., et al. (2016). Intraoperative imaging of folate receptor alpha positive ovarian and breast cancer using the tumor specific agent EC17. PubMed. [Link]
